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Compound of Interest

Compound Name: 1,2,3,4-Tetrahydrocarbazole

Cat. No.: B147488 Get Quote

This guide provides a comparative analysis of the structure-activity relationships (SAR) of two

distinct classes of 1,2,3,4-tetrahydrocarbazole (THCz) analogs: those exhibiting anticancer

activity and those with antimicrobial properties. The information is intended for researchers,

scientists, and drug development professionals, offering a concise summary of quantitative

data, detailed experimental methodologies, and visual representations of relevant biological

pathways and workflows.

Anticancer Activity of N-Substituted 1,2,3,4-
Tetrahydrocarbazole Derivatives
A series of N-substituted 1,2,3,4-tetrahydrocarbazole derivatives have been synthesized and

evaluated for their in-vitro anticancer activity. The core structure consists of a

tetrahydrocarbazole scaffold with various substituents on the nitrogen atom of the carbazole

ring. The cytotoxic effects of these compounds were assessed against the A-549 human lung

carcinoma cell line.

Structure-Activity Relationship (SAR) Analysis
The SAR studies for this series indicate that the nature of the substituent on the nitrogen atom

significantly influences the anticancer potency. The general structure of the evaluated

compounds is shown below:
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General Structure of N-Substituted Tetrahydrocarbazole Analogs

The key findings from the SAR analysis are:

Effect of Halogen Substitution: The presence of a halogen atom on the benzoyl group

attached to the nitrogen appears to be crucial for activity. A fluorine substituent (Compound

5c) resulted in the highest cytotoxic activity, with the lowest IC50 value.

Comparison of Halogens: Among the halogenated derivatives, the activity follows the order:

F > Cl > H. This suggests that electronegative and smaller-sized halogens may enhance the

anticancer potential.

Influence of Other Substituents: While the provided data focuses on a limited set of

substitutions, it highlights the importance of the electronic properties of the substituent at this

position for optimizing activity.

Quantitative Data: Anticancer Activity
The following table summarizes the in-vitro cytotoxic activity of selected N-substituted 1,2,3,4-
tetrahydrocarbazole derivatives against the A-549 human lung cancer cell line, expressed as

IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ID R
IC50 (µM) against A-549
Cells

5a H 29.42

5b Cl 21.16

5c F 14.28

Data sourced from reference

Antimicrobial Activity of Carbazole Derivatives
Several series of carbazole derivatives have been synthesized and screened for their

antimicrobial properties against a panel of bacterial and fungal strains. One notable series
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includes derivatives with an aminoguanidine or dihydrotriazine moiety, which have

demonstrated potent inhibitory activities.

Structure-Activity Relationship (SAR) Analysis
For this class of compounds, the SAR analysis reveals the following key points:

Importance of the Dihydrotriazine Moiety: Compounds incorporating a dihydrotriazine group

generally exhibit strong antimicrobial potency and reduced cytotoxicity.[1]

Influence of Substitution on the Carbazole Nitrogen: The nature of the substituent on the 9-

position of the carbazole ring plays a significant role in modulating the antimicrobial activity.

For instance, a 4-fluorobenzyl substituent (Compound 8f) and a 4-chlorobenzyl group

(Compound 9d) were associated with the most potent inhibitory activities.[1]

Broad-Spectrum Activity: Several of these derivatives display a broad spectrum of activity,

inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungal

strains.[1]

Quantitative Data: Antimicrobial Activity
The minimum inhibitory concentrations (MICs) of selected carbazole derivatives against various

microbial strains are presented in the table below. The MIC is the lowest concentration of an

antimicrobial agent that prevents the visible growth of a microorganism.

Compound ID R
MIC (µg/mL) vs
S. aureus

MIC (µg/mL) vs
E. coli

MIC (µg/mL) vs
C. albicans

8b 2-Fluorobenzyl 4 8 8

8d 4-Methylbenzyl 4 8 4

8f 4-Fluorobenzyl 1 2 0.5

8k
2,4-

Dichlorobenzyl
4 8 4

9b 2-Chlorobenzyl 4 8 4

9e 4-Methylbenzyl 4 4 2
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Data sourced from reference[1]

Experimental Protocols
MTT Assay for Cytotoxicity
This protocol outlines the general procedure for determining the cytotoxic effects of compounds

on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) assay.[2][3][4]

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and

allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]

Compound Treatment: The cells are then treated with various concentrations of the test

compounds (e.g., 1,2,3,4-tetrahydrocarbazole analogs) and incubated for a specified

period (e.g., 24-72 hours).[5]

MTT Addition: After the incubation period, the medium is replaced with fresh medium

containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.[4] During

this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple

formazan product.[2][4]

Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such

as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl.[2]

Absorbance Measurement: The absorbance of the resulting purple solution is measured

using a microplate reader at a wavelength of 570 nm.[3]

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,

and the IC50 value is determined from the dose-response curve.

Agar Well Diffusion Method for Antimicrobial Activity
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity

of chemical compounds.[6][7][8]

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
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Inoculation of Agar Plates: The surface of a sterile agar plate (e.g., Mueller-Hinton agar) is

uniformly inoculated with the microbial suspension.[8]

Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the

agar plate using a sterile cork borer.[7]

Application of Test Compound: A defined volume of the test compound solution at a known

concentration is added to each well.[7]

Incubation: The plates are incubated under appropriate conditions for the test microorganism

(e.g., 37°C for 24 hours for bacteria).

Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the

diameter of the zone of inhibition (the clear area around the well where microbial growth is

inhibited).

Interpretation: The size of the inhibition zone is proportional to the antimicrobial activity of the

compound.

Visualizations
Signaling Pathway: Intrinsic Apoptosis
Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death.

The intrinsic apoptosis pathway is a common mechanism initiated by cellular stress, leading to

the activation of a cascade of caspases that dismantle the cell.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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